

Application Notes and Protocols for RO27-3225 in Murine Models

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Compound of Interest

Compound Name: RO27-3225

Cat. No.: B10837545

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Introduction

RO27-3225 is a selective agonist for the melanocortin 4 receptor (MC4R), a key G protein-coupled receptor involved in the central nervous system's regulation of energy homeostasis, inflammation, and other physiological processes.[1][2] In preclinical research, **RO27-3225** is utilized to investigate the therapeutic potential of MC4R activation in various disease models in mice. Notably, it has been shown to exert anti-inflammatory effects and reduce food intake.[3][4] These application notes provide detailed protocols for the use of **RO27-3225** in mice, with a focus on its application in models of intracerebral hemorrhage (ICH) and feeding behavior.

Mechanism of Action

RO27-3225 selectively binds to and activates MC4R.[4] In the context of neuroinflammation, such as that occurring after ICH, activation of MC4R by **RO27-3225** has been shown to attenuate the inflammatory cascade.[3][5] This is achieved, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[3][5] This leads to a reduction in the production of pro-inflammatory cytokines like TNF- α and IL-1 β , a decrease in microglia and macrophage activation, and ultimately, a reduction in secondary brain injury.[3][6] In feeding studies, central activation of MC4R is known to suppress food intake.[4]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of **RO27-3225** administration in various mouse experimental models.

Table 1: Efficacy of **RO27-3225** in a Mouse Model of Intracerebral Hemorrhage (ICH)

Parameter	Treatment Group	Result at 24 hours post-ICH	Result at 72 hours post-ICH
Modified Garcia Test Score	ICH + Vehicle	Significantly worse than sham	Significantly worse than sham
ICH + RO27-3225 (180 µg/kg)	Significant improvement vs. vehicle[3]	Significant improvement vs. vehicle[3]	
Forelimb Placement Test (%)	ICH + Vehicle	Significantly worse than sham	Significantly worse than sham
ICH + RO27-3225 (180 µg/kg)	Significant improvement vs. vehicle[3]	Significant improvement vs. vehicle[3]	
Corner Turn Test (%)	ICH + Vehicle	Significantly worse than sham	Significantly worse than sham
ICH + RO27-3225 (180 µg/kg)	Significant improvement vs. vehicle[3]	Significant improvement vs. vehicle[3]	
Brain Water Content (%)	ICH + Vehicle	Significantly increased vs. sham	Significantly increased vs. sham
ICH + RO27-3225 (180 µg/kg)	Significantly reduced vs. vehicle[3]	Significantly reduced vs. vehicle[3]	

Table 2: Effect of **RO27-3225** on Food Intake in Mice

Animal Model	Treatment	4-hour Food Intake	24-hour Cumulative Food Intake
Wild-type Mice	Saline (i.p.)	Baseline	No significant change
RO27-3225 (200 µg, i.p.)	50.5% reduction vs. saline[4]	No significant difference[4]	
db/db Mice	Saline (i.p.)	Baseline	No significant change
RO27-3225 (200 µg, i.p.)	38.5% reduction vs. saline[4]	No significant difference[4]	

Table 3: Molecular Effects of **RO27-3225** in the Brain at 24 hours post-ICH

Protein Analyzed	Treatment Group	Expression Level Change
MC4R	ICH + RO27-3225 (180 µg/kg)	Significantly increased vs. vehicle[3][6]
Phosphorylated AMPK	ICH + RO27-3225 (180 µg/kg)	Significantly increased vs. vehicle[3][6]
Phosphorylated JNK	ICH + RO27-3225 (180 µg/kg)	Significantly decreased vs. vehicle[3][6]
Phosphorylated p38 MAPK	ICH + RO27-3225 (180 µg/kg)	Significantly decreased vs. vehicle[3][6]
TNF-α	ICH + RO27-3225 (180 µg/kg)	Significantly decreased vs. vehicle[3][6]
IL-1β	ICH + RO27-3225 (180 µg/kg)	Significantly decreased vs. vehicle[3][6]

Experimental Protocols

Drug Preparation and Administration

- Preparation: **RO27-3225** (e.g., from Sigma-Aldrich) is dissolved in sterile 0.9% saline solution.[3]

- Dosage: Doses ranging from 60 µg/kg to 540 µg/kg have been tested, with 180 µg/kg being an effective dose in neuroinflammation models.[3] For food intake studies in db/db mice, a dose of 200 µg per mouse has been used.[4]
- Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.[3][4] Subcutaneous (s.c.) injection has also been reported.[7]
- Timing: For acute models like ICH, **RO27-3225** is typically administered shortly after the insult (e.g., 1 hour post-ICH).[3] For feeding studies, administration often occurs just before the dark phase when rodents are most active.[4]

Intracerebral Hemorrhage (ICH) Mouse Model

This protocol describes the induction of ICH using bacterial collagenase in adult male CD1 mice.[3]

- Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane or ketamine/xylazine).
- Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
- Burr Hole: Drill a small burr hole over the target location (e.g., the right striatum).
- Collagenase Injection: Slowly inject bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum over several minutes using a micro-syringe.
- Closure: After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the scalp incision.
- Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery. Sham-operated animals undergo the same procedure but receive an injection of sterile saline instead of collagenase.[3]

Neurobehavioral Assessments

A battery of tests should be performed to assess sensory, motor, and cognitive functions.

- **Modified Garcia Test:** A composite scoring system evaluating spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker response.[\[3\]](#)
- **Forelimb Placement Test:** The mouse is held by the torso, and each forelimb is tested for its ability to place onto a countertop when brushed against it. The percentage of successful placements out of 10 trials for each side is recorded.[\[3\]](#)
- **Corner Turn Test:** The mouse is placed in a 30° corner. To exit, the mouse can turn either left or right. The percentage of right turns is recorded over 10 trials. A healthy mouse will turn left and right equally, while an animal with a unilateral deficit will preferentially turn toward the non-impaired side.[\[3\]](#)
- **Rotarod Test:** This test assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded.[\[3\]](#)
- **Morris Water Maze:** Used to evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) is recorded over several days.[\[3\]](#)

Food Intake Measurement

This protocol is used to assess the anorexigenic effects of **RO27-3225**.[\[4\]](#)

- **Acclimation:** Individually house mice and allow them to acclimate to the cages and powdered chow.
- **Fasting:** Before the test, remove food for a short period (e.g., 2 hours) before the onset of the dark cycle.[\[4\]](#)
- **Drug Administration:** At the beginning of the dark cycle, administer **RO27-3225** or vehicle (saline) via i.p. injection.[\[4\]](#)
- **Measurement:** Return pre-weighed food hoppers to the cages. Measure food consumption at specific time points (e.g., 1, 4, and 24 hours) by weighing the remaining food.[\[4\]](#)

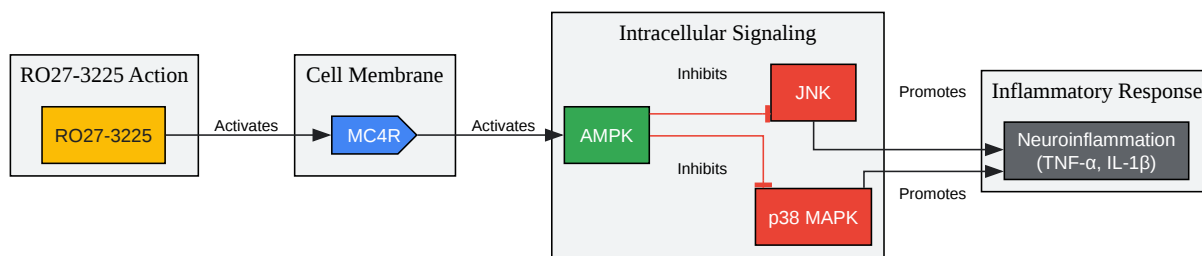
Western Blot Analysis

This protocol is for quantifying protein expression levels in brain tissue.[3]

- **Tissue Preparation:** Euthanize mice at the desired time point and rapidly harvest the brain. Isolate the brain region of interest (e.g., perihematomal tissue) on ice.
- **Protein Extraction:** Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- **Protein Quantification:** Determine the protein concentration of each sample using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against the proteins of interest (e.g., MC4R, p-AMPK, p-JNK, p-p38, TNF- α , IL-1 β , and a loading control like β -actin).
- **Detection:** After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Densitometry analysis is performed using image analysis software to quantify the relative expression of each protein.[3]

Visualizations

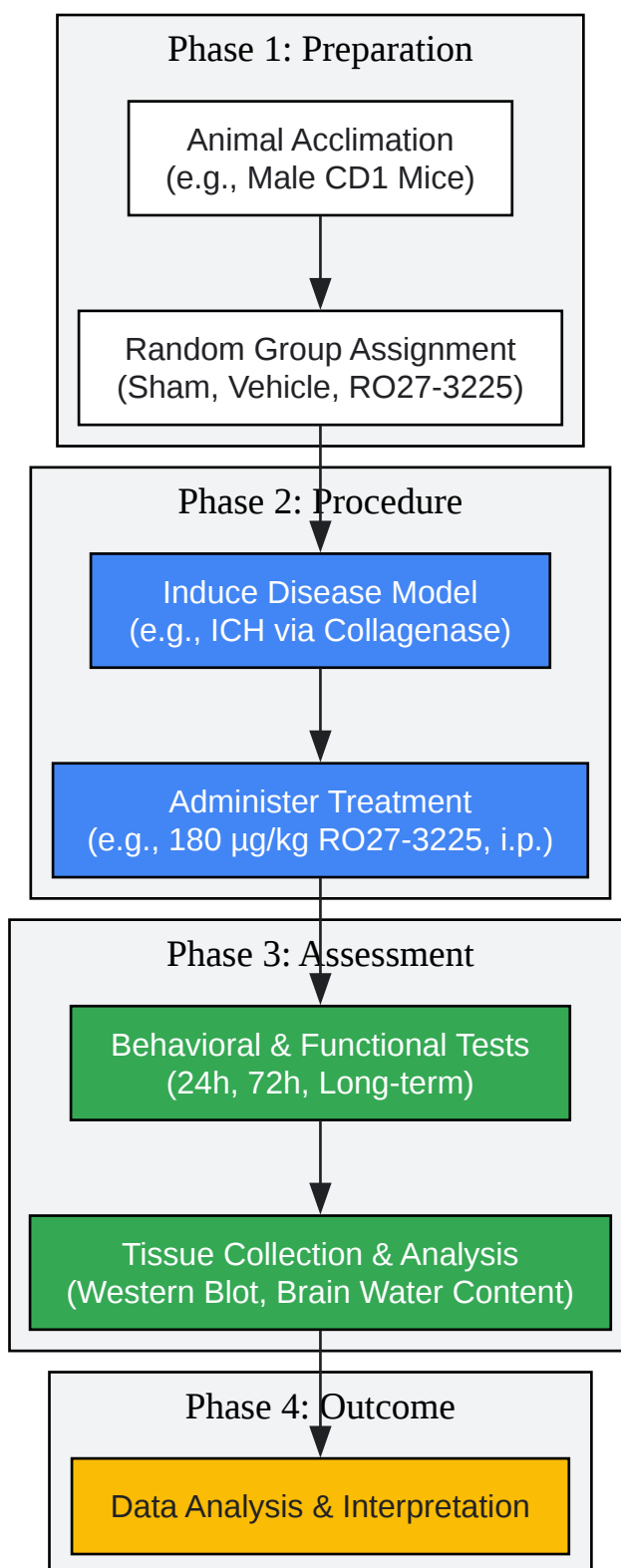
Signaling Pathway of RO27-3225 in Neuroinflammation



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Caption: Signaling cascade of **RO27-3225** in attenuating neuroinflammation.

General Experimental Workflow for RO27-3225 In Vivo Study



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Caption: Workflow for an in vivo mouse study using **RO27-3225**.

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